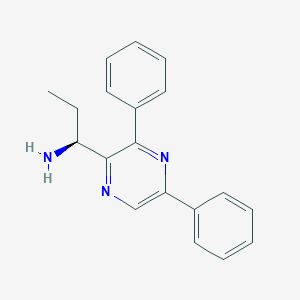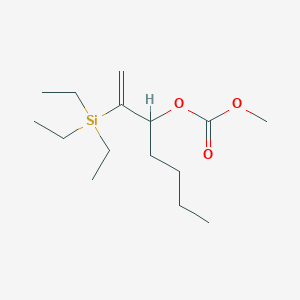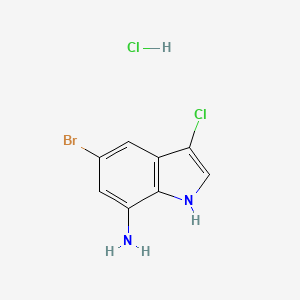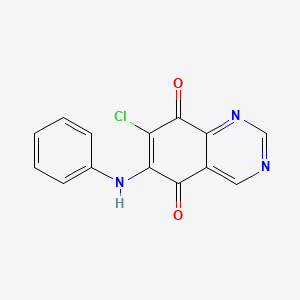![molecular formula C18H25N3 B11840626 N-[1-(3-Methylbutyl)pyrrolidin-3-yl]isoquinolin-5-amine CAS No. 919120-72-2](/img/structure/B11840626.png)
N-[1-(3-Methylbutyl)pyrrolidin-3-yl]isoquinolin-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Isopentylpyrrolidin-3-yl)isoquinolin-5-amine is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Isopentylpyrrolidin-3-yl)isoquinolin-5-amine typically involves multi-step organic reactions. One common method includes the use of isoquinoline as a starting material, which undergoes a series of reactions including alkylation, cyclization, and amination. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
In an industrial setting, the production of N-(1-Isopentylpyrrolidin-3-yl)isoquinolin-5-amine may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
化学反应分析
Types of Reactions
N-(1-Isopentylpyrrolidin-3-yl)isoquinolin-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or potassium tert-butoxide in toluene.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
N-(1-Isopentylpyrrolidin-3-yl)isoquinolin-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of N-(1-Isopentylpyrrolidin-3-yl)isoquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to a receptor and block its activity, thereby modulating a particular signaling pathway .
相似化合物的比较
Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Known for its kinase inhibitory activity.
Isoquinoline derivatives: Such as those used in the synthesis of alkaloids and other bioactive molecules.
Uniqueness
N-(1-Isopentylpyrrolidin-3-yl)isoquinolin-5-amine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its isopentyl group and pyrrolidine ring contribute to its unique binding properties and reactivity compared to other isoquinoline derivatives .
属性
CAS 编号 |
919120-72-2 |
|---|---|
分子式 |
C18H25N3 |
分子量 |
283.4 g/mol |
IUPAC 名称 |
N-[1-(3-methylbutyl)pyrrolidin-3-yl]isoquinolin-5-amine |
InChI |
InChI=1S/C18H25N3/c1-14(2)7-10-21-11-8-16(13-21)20-18-5-3-4-15-12-19-9-6-17(15)18/h3-6,9,12,14,16,20H,7-8,10-11,13H2,1-2H3 |
InChI 键 |
UXMUTUJWYRULJB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCN1CCC(C1)NC2=CC=CC3=C2C=CN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-[(Ethoxycarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11840558.png)
![3-(Morpholin-4-ylmethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B11840560.png)


![9-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B11840574.png)

![2-(4-Aminophenyl)-N-[(naphthalen-1-yl)methyl]acetamide](/img/structure/B11840589.png)





